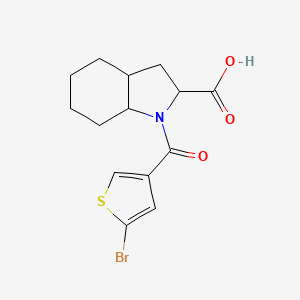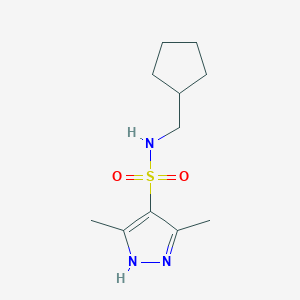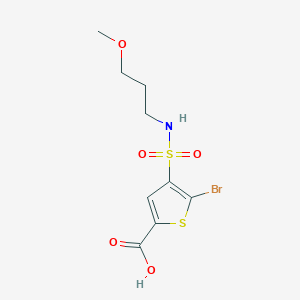![molecular formula C13H16FNO3S B7541313 3-[3-(2-Fluorophenyl)sulfanylpropanoylamino]butanoic acid](/img/structure/B7541313.png)
3-[3-(2-Fluorophenyl)sulfanylpropanoylamino]butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[3-(2-Fluorophenyl)sulfanylpropanoylamino]butanoic acid, also known as FSPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FSPB is a derivative of the amino acid, cysteine, and has been found to have antioxidant properties, making it a promising candidate for the treatment of various diseases. In
Mécanisme D'action
The mechanism of action of 3-[3-(2-Fluorophenyl)sulfanylpropanoylamino]butanoic acid involves its ability to scavenge free radicals and protect cells from oxidative damage. 3-[3-(2-Fluorophenyl)sulfanylpropanoylamino]butanoic acid has been found to increase the activity of antioxidant enzymes such as superoxide dismutase and glutathione peroxidase, which further enhances its antioxidant properties. 3-[3-(2-Fluorophenyl)sulfanylpropanoylamino]butanoic acid has also been found to inhibit the production of pro-inflammatory cytokines, which contributes to its anti-inflammatory properties.
Biochemical and Physiological Effects:
3-[3-(2-Fluorophenyl)sulfanylpropanoylamino]butanoic acid has been found to have several biochemical and physiological effects. It has been found to increase the activity of antioxidant enzymes, reduce oxidative stress, and inhibit the production of pro-inflammatory cytokines. 3-[3-(2-Fluorophenyl)sulfanylpropanoylamino]butanoic acid has also been found to protect cells from apoptosis, which can be useful in the treatment of diseases such as cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-[3-(2-Fluorophenyl)sulfanylpropanoylamino]butanoic acid in lab experiments is its antioxidant and anti-inflammatory properties, which make it a useful tool for studying the mechanisms of oxidative stress and inflammation. However, one limitation of using 3-[3-(2-Fluorophenyl)sulfanylpropanoylamino]butanoic acid is its potential toxicity at high concentrations, which can affect the results of experiments.
Orientations Futures
There are several future directions for research on 3-[3-(2-Fluorophenyl)sulfanylpropanoylamino]butanoic acid. One area of research is the development of 3-[3-(2-Fluorophenyl)sulfanylpropanoylamino]butanoic acid as a therapeutic agent for the treatment of diseases such as cancer, cardiovascular disease, and neurodegenerative diseases. Another area of research is the study of 3-[3-(2-Fluorophenyl)sulfanylpropanoylamino]butanoic acid in combination with other compounds to enhance its therapeutic effects. Additionally, the potential toxicity of 3-[3-(2-Fluorophenyl)sulfanylpropanoylamino]butanoic acid at high concentrations should be further investigated to ensure its safety for use in humans.
Conclusion:
In conclusion, 3-[3-(2-Fluorophenyl)sulfanylpropanoylamino]butanoic acid is a promising compound with potential therapeutic applications due to its antioxidant and anti-inflammatory properties. The synthesis of 3-[3-(2-Fluorophenyl)sulfanylpropanoylamino]butanoic acid has been optimized to yield high purity and high yields of the compound. 3-[3-(2-Fluorophenyl)sulfanylpropanoylamino]butanoic acid has been found to have several biochemical and physiological effects, including its ability to scavenge free radicals, increase the activity of antioxidant enzymes, and inhibit the production of pro-inflammatory cytokines. While there are limitations to using 3-[3-(2-Fluorophenyl)sulfanylpropanoylamino]butanoic acid in lab experiments, further research on its potential therapeutic applications and toxicity is warranted.
Méthodes De Synthèse
The synthesis of 3-[3-(2-Fluorophenyl)sulfanylpropanoylamino]butanoic acid involves the reaction of L-cysteine with 2-fluorobenzyl bromide, followed by the addition of butyric anhydride. The resulting product is purified through column chromatography to obtain 3-[3-(2-Fluorophenyl)sulfanylpropanoylamino]butanoic acid. This method has been optimized to yield high purity and high yields of 3-[3-(2-Fluorophenyl)sulfanylpropanoylamino]butanoic acid.
Applications De Recherche Scientifique
3-[3-(2-Fluorophenyl)sulfanylpropanoylamino]butanoic acid has been studied extensively for its potential therapeutic applications. It has been found to have antioxidant properties, which makes it a promising candidate for the treatment of various diseases such as cancer, cardiovascular disease, and neurodegenerative diseases. 3-[3-(2-Fluorophenyl)sulfanylpropanoylamino]butanoic acid has also been found to have anti-inflammatory properties, which can be useful in the treatment of inflammatory diseases such as arthritis.
Propriétés
IUPAC Name |
3-[3-(2-fluorophenyl)sulfanylpropanoylamino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO3S/c1-9(8-13(17)18)15-12(16)6-7-19-11-5-3-2-4-10(11)14/h2-5,9H,6-8H2,1H3,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGFQXLBJQDETMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)NC(=O)CCSC1=CC=CC=C1F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(2-Fluorophenyl)sulfanylpropanoylamino]butanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(1,3,5-Trimethylpyrazol-4-yl)propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B7541232.png)
![1-[(E)-3-(2-methyl-1,3-thiazol-4-yl)prop-2-enoyl]pyrrolidine-2-carboxylic acid](/img/structure/B7541237.png)
![1-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]piperidine-3-carboxylic acid](/img/structure/B7541245.png)
![1-[3-(2-Hydroxyphenyl)propanoyl]piperidine-3-carboxylic acid](/img/structure/B7541249.png)

![1-[(E)-3-(5-chloro-1,3-dimethylpyrazol-4-yl)prop-2-enoyl]piperidine-3-carboxylic acid](/img/structure/B7541260.png)
![1-[3-(2-Oxopyridin-1-yl)propanoyl]piperidine-3-carboxylic acid](/img/structure/B7541268.png)

![1-[[2-(2,4-Dioxopyrimidin-1-yl)acetyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7541274.png)
![1-[3-(Oxolan-2-yl)propanoyl]-2,3-dihydroindole-5-carboxylic acid](/img/structure/B7541295.png)
![4-[[(E)-3-(3-fluoro-4-methoxyphenyl)prop-2-enoyl]-methylamino]butanoic acid](/img/structure/B7541302.png)
![1-[3-(2,2,2-Trifluoroethoxy)propanoylamino]cycloheptane-1-carboxylic acid](/img/structure/B7541308.png)

